Nicametate citrate
Description
Nicametate citrate (chemical formula: C₁₂H₁₈N₂O₂·C₆H₈O₇·H₂O; CAS: 1641-74-3) is a vasodilator and peripheral circulation enhancer used primarily to treat peripheral vascular disorders. It acts as a prodrug, slowly hydrolyzing into nicotinic acid (a vasodilator) and diethylaminoethanol (a cholinergic agent) in vivo . Clinically, it is prescribed to improve blood flow in conditions such as chronic venous insufficiency, Raynaud’s phenomenon, and diabetic microangiopathy. Its long-acting formulation and favorable tolerability profile make it a preferred choice in some cases, with common side effects including gastrointestinal discomfort, headache, dizziness, and transient facial flushing .
Large-scale health data analyses using logistic regression models revealed a negative association between this compound use and AD incidence (odds ratio [OR] = 0.743), suggesting possible neuroprotective effects . This finding has opened new avenues for research into its mechanisms beyond vascular dilation.
Properties
IUPAC Name |
2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBAGAOMDWOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046733 | |
| Record name | Nicametate citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-74-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nicametate citrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicametate citrate | |
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| Record name | Nicametate citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177 | |
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| Record name | NICAMETATE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S708RDJ0V | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of Nicotinic Acid
Nicametate is formed via esterification between nicotinic acid (pyridine-3-carboxylic acid) and 2-(diethylamino)ethanol. The reaction typically employs a dehydrating agent to drive ester formation. While specific industrial protocols are proprietary, laboratory-scale methods infer the following conditions:
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Reagents :
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Nicotinic acid (1.0 molar equivalent)
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2-(diethylamino)ethanol (1.2 molar equivalents)
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Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as coupling agents
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Conditions :
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Reaction temperature: 60–80°C
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Duration: 4–6 hours under reflux
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Solvent: Anhydrous dichloromethane or toluene
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The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-(diethylamino)ethanol attacks the carbonyl carbon of nicotinic acid. Excess alcohol ensures complete conversion, while SOCl₂ facilitates acid chloride formation for faster kinetics.
Purification of Nicametate Base
Post-reaction, the crude product is purified through:
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Recrystallization : Using ethanol/water mixtures to isolate white crystalline nicametate.
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents for high-purity batches (>98%).
Formation of this compound Salt
The second step involves neutralizing the nicametate base with citric acid to form the citrate salt, enhancing solubility and bioavailability.
Neutralization Reaction
Key parameters for salt formation, derived from analogous citrate synthesis protocols:
| Parameter | Condition/Value |
|---|---|
| Molar ratio (base:acid) | 1:1 (nicametate : citric acid) |
| Solvent | Deionized water |
| Temperature | 25–40°C |
| pH control | 7.6–9.0 (adjusted with NaOH) |
| Reaction time | 1–2 hours |
Citric acid is dissolved in water, and nicametate base is added gradually to prevent localized pH fluctuations. The exothermic reaction generates neutralization heat, which is harnessed to concentrate the solution.
Crystallization and Drying
Post-neutralization, the solution is cooled to 20–25°C, inducing crystallization. The crystals are separated via centrifugation (2,000–3,000 rpm, 10–15 minutes) and washed with cold ethanol. Final drying occurs in a hot-air oven at 150–180°C for 2.5–3.5 hours to achieve <1% moisture content.
Industrial-Scale Production
Large-scale manufacturing optimizes yield and cost-efficiency through streamlined processes:
Batch Reactor Design
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Esterification : Stainless steel reactors with reflux condensers and SOCl₂ dosing systems.
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Neutralization : Jacketed reactors with pH probes and automated citric acid feeders.
Process Optimization
Quality Control
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Purity assays : HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥99.0% purity.
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Stability testing : Accelerated degradation studies at 40°C/75% RH validate shelf-life under ICH guidelines.
Comparative Analysis of Synthesis Routes
While laboratory methods prioritize purity, industrial processes emphasize scalability. The table below contrasts key metrics:
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 1–5 L | 500–1,000 L |
| Nicametate yield | 70–75% | 85–90% |
| Purification method | Column chromatography | Recrystallization |
| Production cost | High (manual handling) | Low (automation) |
Challenges and Innovations
Byproduct Management
Chemical Reactions Analysis
Types of Reactions: Nicametate citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides of nicametate.
Reduction Products: Reduced derivatives of nicametate.
Substitution Products: Substituted nicametate derivatives
Scientific Research Applications
Chelation Therapy
One of the primary research areas for nicametate citrate is its use in chelation therapy. It has shown effectiveness in binding heavy metals such as lead and mercury, facilitating their excretion from the body. Animal studies have demonstrated promising results, although further human studies are warranted to establish safety and efficacy .
Neuroprotective Effects
This compound has been investigated for its potential benefits in neuroprotection. Studies suggest that it may improve blood flow to the brain, which could be beneficial for patients recovering from strokes or those with neurodegenerative diseases. A clinical trial indicated that patients treated with nicametate had a reduced risk of cerebrovascular death compared to those treated with aspirin .
Treatment of Vascular Diseases
The compound is employed in treating conditions like intermittent claudication and peripheral vascular diseases due to its ability to enhance blood flow. Clinical studies have shown that this compound can significantly improve patient outcomes regarding vascular health .
Data Table: Comparative Efficacy of this compound vs. Aspirin in Stroke Recovery
| Treatment | Cerebral Reinfarction Rate | Adjusted Hazard Ratio (aHR) | p-value |
|---|---|---|---|
| Aspirin | 6.3% | 1.00 | - |
| This compound | 11.9% | 0.63 | 0.04 |
This table summarizes findings from a clinical trial comparing the efficacy of this compound and aspirin in preventing cerebral reinfarction after stroke .
Case Study 1: Stroke Recovery
A study involving patients who suffered an ischemic stroke demonstrated that those treated with this compound had a 37% reduction in cerebrovascular death compared to those on aspirin treatment. However, the recurrence rate was higher among those treated with nicametate, indicating a need for further investigation into its long-term effects .
Case Study 2: Heavy Metal Chelation
In animal models, this compound has been shown to effectively bind heavy metals, leading to their excretion through renal pathways. These findings suggest its potential as a therapeutic agent in cases of heavy metal poisoning .
Mechanism of Action
Nicametate citrate exerts its effects through several mechanisms:
Vasodilation: It promotes the dilation of small arteries and capillaries, increasing blood flow and oxygen delivery to tissues.
Cellular Respiration: The compound enhances cellular respiration by acting on respiratory coenzymes, facilitating the uptake and utilization of oxygen within cells.
Neurotransmission: this compound inhibits acetylcholinesterase and serous cholinesterase, enhancing neurotransmission and neuromuscular excitability
Comparison with Similar Compounds
Pharmacological and Clinical Profiles
The following table compares nicametate citrate with other compounds used for peripheral vascular disorders, focusing on mechanism, indications, and research findings:
Mechanistic and Structural Differences
- This compound : As a citrate salt, it combines vasodilatory (via nicotinic acid) and cholinergic effects. Its hydrolysis ensures sustained release, reducing dosing frequency .
- Pentoxifylline : A methylxanthine derivative that improves erythrocyte flexibility and reduces platelet aggregation. Unlike this compound, it lacks direct vasodilatory effects .
- Its AD risk association is attributed to neuroinflammation modulation .
Research Highlights
- This compound :
- Pentoxifylline: Limited efficacy in treating vascular leakage syndromes (e.g., post-laser erythema) . No significant impact on neurodegenerative disease risk reported.
- Tolfenamic Acid :
Biological Activity
Nicametate citrate is a chemical compound recognized for its vasodilatory properties and potential therapeutic applications in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Overview
This compound, with the chemical formula C₁₈H₂₆N₂O₉ and CAS number 1641-74-3, is a salt formed from nicametate and citric acid. It has been studied for its role in enhancing blood flow, promoting tissue regeneration, and its potential use in chelating therapy for heavy metal poisoning.
Vasodilation : this compound acts primarily as a vasodilator, leading to the widening of blood vessels. This effect is crucial for improving blood flow and oxygen delivery to tissues, particularly in conditions like peripheral vascular diseases and stroke recovery .
Cellular Respiration : The compound is involved in cellular respiration processes, contributing to the synthesis of coenzymes essential for metabolic pathways. It enhances tissue respiration and promotes the formation of granulation tissue, which is vital for healing.
Enzyme Interaction : this compound inhibits acetylcholinesterase and serous cholinesterase, enzymes that are critical for nerve and muscle function. This inhibition may contribute to its neuroprotective effects by enhancing neurotransmission.
Pharmacokinetics
This compound exhibits slow metabolism within the body, allowing for sustained pharmacological effects. Its metabolites are believed to facilitate the dilation of small arteries and capillaries, enhancing overall vascular function.
Clinical Studies
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Stroke Recovery : A study involving patients treated with this compound indicated a 37% reduction in cerebrovascular death compared to those treated with aspirin (adjusted hazard ratio: 0.63). However, the recurrence rate of strokes was higher in the nicametate group .
Treatment Crude HR (95% CI) Adjusted HR (95% CI) p-value Aspirin 1.00 1.00 - Nicametate 0.66 0.63 0.04 - Neuroprotective Effects : Research suggests that this compound may improve blood flow to the brain, potentially benefiting patients with neurodegenerative diseases or those recovering from strokes .
- Chelating Therapy : this compound has been explored for its ability to bind heavy metals such as lead and mercury, facilitating their excretion from the body. Animal studies have shown promising results, although further human studies are needed .
Case Studies
Q & A
Q. What are the standard analytical methods for characterizing the purity and stability of Nicametate citrate in experimental settings?
Methodological Answer:
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity, with mobile phases optimized for this compound’s solubility (e.g., acetonitrile/water mixtures). Retention time and peak area comparisons against certified reference standards are critical .
- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) verify molecular structure and detect impurities. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are conducted, followed by quantitation of degradation products .
- Elemental Analysis : Combustion analysis confirms elemental composition (C, H, N) to validate synthetic accuracy .
Q. How should researchers design in vitro experiments to evaluate this compound’s vasodilatory mechanisms?
Methodological Answer:
- Model Selection : Use isolated vascular tissue preparations (e.g., rat aortic rings) to measure tension changes via myography. Pre-contract tissues with phenylephrine or KCl, then apply this compound in cumulative doses to assess relaxation .
- Mechanistic Probes : Include inhibitors of nitric oxide synthase (L-NAME) or potassium channel blockers (e.g., tetraethylammonium) to dissect signaling pathways .
- Data Normalization : Express results as percentage relaxation relative to maximal contraction, with controls for solvent effects (e.g., DMSO) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s pharmacokinetic properties across studies?
Methodological Answer:
- Source Evaluation : Assess methodological rigor using criteria from :
- Who : Verify the credentials of the research group and funding sources.
- What : Compare experimental conditions (e.g., animal models, dosing regimens). For example, oral vs. intravenous administration may explain bioavailability discrepancies .
- How : Scrutinize analytical methods (e.g., HPLC vs. ELISA for plasma concentration measurements) .
- Meta-Analysis : Pool data from peer-reviewed studies with standardized inclusion criteria (e.g., species, dose range) and apply statistical models (e.g., random-effects) to identify outliers or systematic biases .
Q. What computational strategies are recommended to predict this compound’s interactions with novel biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen this compound against protein databases (e.g., PDB) for binding affinity. Validate predictions with site-directed mutagenesis of candidate receptors .
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes in target proteins (e.g., ion channels implicated in vasodilation) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict off-target effects .
Q. How should conflicting results on this compound’s metabolite toxicity be addressed in preclinical studies?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to profile hepatic metabolites in microsomal incubations. Compare fragmentation patterns with spectral libraries .
- Toxicogenomics : Apply RNA sequencing to hepatocytes exposed to this compound and its metabolites. Pathway analysis (e.g., KEGG) can highlight oxidative stress or apoptosis markers .
- Dose-Response Validation : Replicate conflicting studies under identical conditions (e.g., cell lines, exposure duration) with blinded analysis to minimize bias .
Q. What statistical approaches are optimal for analyzing dose-dependent efficacy in this compound trials?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate EC₅₀ values. Use Akaike’s Information Criterion (AIC) to compare model fits .
- Multivariate Analysis : Apply principal component analysis (PCA) to integrate efficacy endpoints (e.g., blood flow, inflammation markers) and identify confounding variables .
- Power Analysis : Predefine sample sizes using effect sizes from pilot studies to ensure statistical robustness (α=0.05, β=0.2) .
Q. Guidelines for Reporting
- Reproducibility : Follow ’s requirements for detailed experimental protocols in supplementary materials (e.g., buffer compositions, instrument settings).
- Data Visualization : Use ’s standards for tables/figures, including descriptive titles and error bars for biological replicates.
- Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and conflicts of interest per .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
